3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8-9(6-7)12(17)13(11(8)16)5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBOQSIIXFLDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: Halogenation (e.g., tetraiodo substitution) significantly enhances inhibitory potency against CK2 (IC₅₀ = 0.15 µM) compared to non-halogenated analogs .
Acid Chain Modifications: Replacing propanoic acid with benzoic acid (as in ) introduces aromaticity, which may alter binding interactions and solubility. Propanoic acid’s shorter chain likely enhances metabolic stability compared to bulkier substituents.
The target compound’s simpler isoindole core offers synthetic accessibility but may reduce specificity.
Safety and Regulatory Profiles: Some isoindole derivatives are classified as eye irritants (H319) under EU regulations .
Research Findings and Implications
- Kinase Inhibition : Tetrahalogenated derivatives (e.g., 4,5,6,7-tetraiodo analogs) demonstrate ATP-competitive inhibition of CK2 with minimal off-target effects on kinases like DYRK1a and GSK3 . The target compound’s lack of halogens may limit its utility in this context but could reduce toxicity.
- Synthetic Accessibility : The target compound can likely be synthesized via amide coupling or phthalimidation reactions, similar to methods described for related isoindoles (e.g., TBTU-mediated coupling in ).
- Structure-Activity Relationship (SAR) : Methyl and halogen substitutions on the isoindole ring are critical modulators of bioactivity and physicochemical properties. Further optimization could involve hybridizing the target compound’s methyl group with halogenated side chains.
Biological Activity
3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS Number: 346704-27-6) is a compound of significant interest in biological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₁N₁O₄, with a molecular weight of 233.22 g/mol. The compound features a unique isoindole structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₁O₄ |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 346704-27-6 |
Research indicates that the compound exhibits various biological activities, primarily through the modulation of specific molecular pathways:
- Inhibition of Protein–Protein Interactions (PPIs) : The compound has shown potential in inhibiting the Keap1–Nrf2 interaction, which is crucial for cellular defense against oxidative stress. Studies utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have demonstrated its effectiveness in disrupting this PPI, thereby enhancing the antioxidant response element (ARE) activity .
- Antioxidant Properties : The structural features of the compound allow it to act as an antioxidant. It scavenges free radicals and reduces oxidative stress in various cellular models .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Inhibition of Keap1–Nrf2 Interaction
A study published in Nature Communications explored the structure–activity relationship (SAR) of various derivatives related to this compound. It was found that modifications on the isoindole moiety significantly affected binding affinity and inhibitory potency against the Keap1–Nrf2 complex. The most potent derivatives exhibited a KD value below 50 nM .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This activity was comparable to established antioxidants like ascorbic acid .
Study 3: Anti-inflammatory Potential
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (commonly used for structurally similar isoindole-1,3-dione derivatives) significantly improves yields compared to traditional reflux methods. In sulfonamide-phthalimide hybrids, microwave synthesis increased yields from 50% to 88% by enhancing reaction kinetics and reducing side products . Key steps include:
- Step 1 : Reacting a phthalimide precursor (e.g., 5-methyl-isoindole-1,3-dione) with a propanoic acid derivative.
- Step 2 : Purification via column chromatography or recrystallization using solvents like ethanol or DMF.
- Optimization : Adjusting molar ratios, temperature, and microwave irradiation time.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.3 ppm for CH3), aromatic protons (δ ~7.5–8.5 ppm), and carbonyl groups (C=O at ~168–170 ppm in 13C NMR) .
- IR Spectroscopy : Identify C=O stretches (~1700–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹ for sulfonamide derivatives) .
- LCMS/ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- TLC : Monitor reaction progress using mobile phases like ethyl acetate/petroleum ether (9:1) with Rf values ~0.8–0.88 .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related isoindole-1,3-dione derivatives show:
- Kinase Inhibition : Tetraiodo-substituted analogs inhibit CK2 (IC50 = 0.15 µM) via ATP-competitive binding .
- Anticancer Activity : Sulfonamide-phthalimide hybrids exhibit cytotoxicity by targeting carbonic anhydrases or tubulin polymerization .
- Assay Design : Use in vitro kinase assays (e.g., ADP-Glo™) or MTT cytotoxicity tests on cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How does the 5-methyl substitution influence the compound’s bioactivity compared to halogenated analogs?
- Methodological Answer :
- Structural Analysis : The 5-methyl group reduces steric hindrance compared to bulkier halogens (e.g., tetraiodo derivatives), potentially improving solubility but decreasing kinase affinity.
- Activity Comparison :
| Substituent | Target Kinase (IC50) | Selectivity Against Other Kinases |
|---|---|---|
| 5-Methyl | Not reported | N/A |
| 4,5,6,7-Tetraiodo | CK2 (0.15 µM) | >100-fold selectivity over DYRK1a, GSK3 |
- Approach : Synthesize analogs with varying substituents and compare using enzymatic assays and molecular docking .
Q. What strategies resolve contradictions in reported IC50 values across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control ATP concentration (e.g., 100 µM for CK2 assays), pH, and temperature .
- Validate Selectivity : Test against a panel of kinases (e.g., DYRK1a, CDK5) to confirm target specificity .
- Data Normalization : Use positive controls (e.g., CX-4945 for CK2) to calibrate inter-lab variability .
Q. How can computational methods predict the compound’s binding mode to CK2?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions at the ATP-binding site. Key residues (e.g., Lys68, Val116) form hydrogen bonds with the dioxo-isoindole core .
- MD Simulations : Run 100-ns trajectories to assess stability of the methyl-propanoic acid side chain in the hydrophobic pocket.
- Free Energy Calculations : Compute binding affinities (ΔG) with MM-PBSA/GBSA to rank analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
